9-(Nitromethyl)-9H-xanthene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61307-91-3 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
9-(nitromethyl)-9H-xanthene |
InChI |
InChI=1S/C14H11NO3/c16-15(17)9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2 |
InChI Key |
QIVDISXVOKNYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 9 Nitromethyl 9h Xanthene
Reactions Involving the Nitromethyl Group at the 9-Position
The nitromethyl group is a highly versatile functional group that can undergo a wide array of chemical transformations. These reactions allow for the elaboration of the 9-substituent, providing access to amines, nitriles, and other functional derivatives.
Nucleophilic Substitution of the Nitro Group
While direct nucleophilic substitution of the nitro group from an sp³-hybridized carbon is not a common transformation, the reactivity of the 9-(nitromethyl)-9H-xanthene system is more nuanced. The carbon atom at the 9-position of the xanthene ring is tertiary, which can influence the mechanism of substitution reactions. Nucleophilic substitution reactions can proceed through two primary models: the Sₙ2 mechanism, which involves a backside attack and is sensitive to steric hindrance, and the Sₙ1 mechanism, which proceeds through a carbocation intermediate.
Given the steric bulk around the tertiary carbon at the 9-position of the xanthene scaffold, an Sₙ2-type reaction is generally disfavored. An Sₙ1 pathway is more plausible, which would involve the departure of a leaving group to form a carbocation intermediate. However, the nitro group itself is a poor leaving group. Therefore, reactions classified as nucleophilic substitutions in this context often proceed via alternative mechanisms, such as those involving the generation of a nitronate intermediate.
The acidic nature of the proton alpha to the nitro group allows for deprotonation by a base to form a resonance-stabilized nitronate ion. This anion can then participate in various reactions. While not a direct substitution of the nitro group itself, subsequent transformations of the nitronate can lead to products that appear to be the result of a substitution.
| Reaction Type | Typical Reagents | Intermediate | Product Class |
| Henry Reaction | Aldehydes/Ketones, Base | Nitronate Ion | β-Nitro Alcohols |
| Michael Addition | α,β-Unsaturated Carbonyls, Base | Nitronate Ion | 1,4-Addition Products |
| Nef Reaction | Strong Acid (e.g., H₂SO₄) | Nitronic Acid | Ketones/Aldehydes |
This interactive table summarizes potential reactions involving the nitronate intermediate derived from this compound.
Reductive Transformations of the Nitromethyl Group
The nitro group is readily susceptible to reduction, providing a reliable pathway to other nitrogen-containing functional groups. The specific product obtained depends on the reducing agent and the reaction conditions employed.
The most common reductive transformation of the nitromethyl group is its conversion to a primary amine. This provides a direct route to 9-(aminomethyl)-9H-xanthene and its derivatives, which are valuable building blocks in medicinal chemistry. A variety of reducing agents can accomplish this transformation, ranging from catalytic hydrogenation to metal-based reductions.
Common Reagents for Nitro Group Reduction:
Catalytic Hydrogenation: H₂, Pd/C, PtO₂, or Raney Nickel. This is often a clean and efficient method.
Metal/Acid Systems: Fe/HCl, Sn/HCl, or Zn/HCl. These are classic methods for nitro group reduction.
Transfer Hydrogenation: Reagents like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C).
Metal Hydrides: Lithium aluminum hydride (LiAlH₄) can also reduce nitro groups, although it is less commonly used for this purpose compared to its effectiveness with other functional groups.
The general transformation is as follows:
Xanthene-CH₂NO₂ + [Reducing Agent] → Xanthene-CH₂NH₂
The choice of reagent can be critical to ensure compatibility with other functional groups that may be present on the xanthene scaffold.
The conversion of a primary nitroalkane to a nitrile is a dehydration reaction that offers a method for carbon-carbon bond formation or further functional group manipulation. This transformation typically proceeds via the corresponding aldoxime intermediate. One established method for this conversion is the treatment of the nitroalkane with a strong dehydrating agent or a multi-step procedure.
A potential reaction pathway could involve:
Conversion of the nitromethyl group to an oxime.
Dehydration of the oxime to the nitrile.
Oxidative Transformations of the Nitromethyl Moiety
Oxidation of the nitromethyl group can lead to the formation of carbonyl compounds. The Nef reaction, for instance, is a classic method for the conversion of a primary nitroalkane to an aldehyde. This reaction typically involves the formation of the nitronate salt, followed by acidification to yield the carbonyl compound and nitrous oxide.
Nef Reaction Pathway:
Deprotonation of this compound with a base (e.g., NaOH) to form the sodium nitronate.
Slow addition of the nitronate solution to a strong mineral acid (e.g., H₂SO₄) at low temperature.
This would yield 9-formyl-9H-xanthene. In a related context, the oxidation of the 9H-xanthene methylene (B1212753) bridge itself to a ketone (xanthone) is a known transformation, often achieved using photocatalytic methods with molecular oxygen.
Intramolecular Reactions and Cyclizations Involving this compound
Intramolecular reactions provide a powerful strategy for the construction of complex, polycyclic molecular architectures. In derivatives of this compound, the nitromethyl group or its transformed versions can participate in cyclization reactions if a suitable reactive partner is present elsewhere on the xanthene scaffold.
For example, a derivative containing a tethered phenyl ring could undergo an intramolecular electrophilic aromatic substitution. Research on related systems, such as 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines, has shown that in the presence of a strong acid like triflic acid, the nitromethylene group can be converted into a reactive electrophilic species that cyclizes onto the tethered aromatic ring. A similar strategy could be envisioned for a suitably substituted this compound derivative, leading to novel fused-ring systems.
Another possibility involves intramolecular Friedel-Crafts reactions, which are commonly used to synthesize xanthene derivatives themselves. A derivative of this compound could be designed to undergo a subsequent intramolecular cyclization, potentially leading to complex polycyclic structures. The success of such reactions often depends on the length of the tether connecting the reacting groups, with the formation of 5- and 6-membered rings being kinetically and thermodynamically favored.
| Reaction Type | Potential Reacting Partner on Xanthene Scaffold | Product Type |
| Intramolecular Friedel-Crafts | Tethered Alkene or Alcohol | Fused Polycyclic System |
| Intramolecular Nucleophilic Substitution | Halogen or other Leaving Group | Cyclized Product |
| Radical Cyclization | Alkene or Alkyne | Fused Ring System |
This interactive table outlines potential intramolecular reactions for derivatives of this compound.
Radical Cyclization Pathways (e.g., 6-exo and 7-endo processes)
While no specific radical cyclization pathways for this compound have been documented, the potential for such reactions exists. Radical reactions are often initiated by the homolytic cleavage of a weak bond, and the carbon-nitro bond in the nitromethyl group could be susceptible to such cleavage under appropriate conditions (e.g., heat or light).
Should a radical be generated at the benzylic 9-position of the xanthene ring, subsequent intramolecular cyclization could theoretically occur if a suitable radical acceptor is present elsewhere on the molecule. However, in the absence of further unsaturation or reactive groups on the xanthene scaffold, intramolecular radical cyclization is not a readily apparent pathway.
More plausible is the participation of the nitromethyl group in intermolecular radical reactions. The acidic proton on the carbon adjacent to the nitro group could be abstracted to form a stabilized radical, which could then engage in various intermolecular additions or cyclizations with other reactive species.
Table 1: Plausible, but Undocumented, Radical Intermediates in the Reactions of this compound
| Intermediate | Structure | Potential Formation |
| 9-Xanthenylmethyl Radical | (Structure not available) | Homolytic cleavage of the C-NO2 bond. |
| 9-(Nitromethyl)-9H-xanthen-9-yl Radical | (Structure not available) | Hydrogen abstraction from the 9-position. |
| 9-(Nitromethylidene)-9H-xanthene Radical Anion | (Structure not available) | Single electron transfer to the nitro group. |
Rearrangement Reactions
The field of rearrangement reactions is vast, with many named reactions proceeding through cationic, anionic, or radical intermediates. researchgate.net For this compound, rearrangement could potentially be initiated by the loss of the nitro group as a nitrite (B80452) anion, leading to the formation of a 9-xanthenylmethyl cation. This cation could then undergo rearrangement, although the rigid, fused-ring structure of the xanthene scaffold limits the possibilities for skeletal reorganization.
Alternatively, under basic conditions, deprotonation of the nitromethyl group would form a resonance-stabilized carbanion. This anion could, in principle, initiate a rearrangement, but again, the structural constraints of the xanthene ring system make significant rearrangements unlikely without bond cleavage within the rings themselves.
Electrophilic and Nucleophilic Reactivity of the 9H-Xanthene Scaffold
The 9H-xanthene scaffold possesses distinct sites for both electrophilic and nucleophilic attack. The electron-rich aromatic rings are susceptible to electrophilic aromatic substitution. The substitution pattern would be directed by the oxygen atom, which is an ortho-, para-director, and influenced by the deactivating effect of the nitromethyl group at the 9-position.
The C9 position of the 9H-xanthene is benzylic and activated. Deprotonation at this position can generate a carbanion that can act as a nucleophile. researchgate.net Conversely, the C9-H bond is relatively weak, and its cleavage can lead to the formation of a stabilized 9-xanthenyl radical or cation, which can then react with various nucleophiles. researchgate.net
The nitromethyl group itself introduces additional reactivity. The nitro group is strongly electron-withdrawing, making the protons on the adjacent carbon acidic. Deprotonation at this position creates a potent nucleophile (a nitronate anion), which can participate in a variety of carbon-carbon bond-forming reactions, such as the Henry reaction.
Mechanistic Investigations of Key Transformations
Due to the lack of specific studies on this compound, this section will discuss the general approaches used to investigate the mechanisms of related transformations.
Elucidation of Reaction Intermediates
The identification of reaction intermediates is crucial for understanding a reaction mechanism. Common techniques for elucidating intermediates include:
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be used to identify and characterize transient species.
Trapping Experiments: The addition of a "trapping" agent that reacts specifically with a suspected intermediate can provide evidence for its existence.
Computational Chemistry: Theoretical calculations can be used to model reaction pathways and predict the structures and energies of intermediates and transition states. mdpi.com
For reactions involving this compound, one might expect to search for intermediates such as radicals, carbocations, or carbanions centered at the 9-position or on the nitromethyl group.
Kinetic Studies of Reaction Pathways
Kinetic studies provide quantitative information about reaction rates and how they are affected by factors such as reactant concentrations, temperature, and catalysts. This information is vital for determining the rate-determining step of a reaction and for distinguishing between different possible mechanisms.
For example, a kinetic study of a hypothetical reaction of this compound could involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions. The resulting data could then be used to derive a rate law, which provides a mathematical description of the reaction's kinetics.
Table 2: Hypothetical Kinetic Data for a Transformation of this compound
| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |
This is a hypothetical data table for illustrative purposes only.
Advanced Structural Characterization and Spectroscopic Analysis of 9 Nitromethyl 9h Xanthene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the carbon-hydrogen framework of a molecule, deduce the connectivity of atoms, and probe the electronic environment of the nuclei.
Proton NMR (¹H NMR) Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. The spectrum of 9-(Nitromethyl)-9H-xanthene is expected to exhibit distinct signals corresponding to the aromatic protons of the xanthene backbone, the methine proton at the C9 position, and the methylene (B1212753) protons of the nitromethyl group.
The eight aromatic protons, located on the two benzene (B151609) rings of the xanthene core, would typically appear in the downfield region of the spectrum (approximately 7.0-7.5 ppm). Due to their differing proximities to the heterocyclic oxygen atom and the C9 substituent, they are not chemically equivalent and would likely present as a series of complex multiplets.
The single proton at the C9 position (H9) is a methine proton and is anticipated to produce a distinct signal. Its chemical shift would be influenced by the adjacent oxygen atom and the electron-withdrawing nitromethyl group. This signal would likely be coupled to the protons of the nitromethyl group, resulting in a triplet.
The methylene protons of the nitromethyl (-CH₂NO₂) group are diastereotopic and would be expected to couple with the H9 proton, appearing as a doublet. The electron-withdrawing nature of the nitro group would shift this signal downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (8H) | 7.0 - 7.5 | Multiplet (m) |
| H9 (1H) | ~5.0 - 5.5 | Triplet (t) |
Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a single peak.
The xanthene core contains several distinct carbon environments. The aromatic carbons would generate a cluster of signals in the typical aromatic region (115-150 ppm). The two carbons bonded to the central oxygen atom (C4a and C10a) would be shifted further downfield within this range due to the electronegativity of the oxygen.
The methine carbon at the C9 position is a key diagnostic signal. Its chemical shift would be significantly affected by the attached oxygen and the nitromethyl substituent. The carbon of the nitromethyl group (-CH₂NO₂) would also have a characteristic chemical shift, influenced by the strong electron-withdrawing effect of the nitro group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O (C4a, C10a) | 145 - 155 |
| Aromatic CH | 115 - 135 |
| C9 | 75 - 85 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)
While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. Key correlations would be expected between the H9 proton and the methylene protons of the nitromethyl group, confirming their connectivity. It would also show complex correlations among the adjacent protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the H9 signal to the C9 carbon peak and the aromatic proton signals to their respective aromatic carbons.
X-ray Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting X-rays off a single crystal of this compound, a detailed model of the molecule can be generated, providing exact bond lengths, bond angles, and conformational details. The xanthene core is known to adopt a folded or butterfly conformation, and X-ray analysis would quantify the precise dihedral angle between the two aromatic rings.
Absolute Configuration Determination
The C9 carbon of this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)-9-(Nitromethyl)-9H-xanthene and (S)-9-(Nitromethyl)-9H-xanthene. X-ray crystallography performed on a single crystal grown from an enantiomerically pure sample is the most reliable method for determining the absolute configuration. nih.gov By using anomalous dispersion effects, typically with copper radiation, the analysis can unambiguously assign the R or S configuration to the molecule within the crystal. nih.gov
Intermolecular Interactions in Crystalline States (e.g., Hirshfeld Surface Analysis)
Beyond the structure of a single molecule, X-ray diffraction data allows for a detailed analysis of how molecules pack together in the crystal lattice. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. libretexts.org
By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions involved in specific interactions are highlighted. For this compound, several types of interactions are expected to govern the crystal packing:
Hydrogen Bonds: Although no classical hydrogen bond donors are present, weak C-H···O hydrogen bonds involving the oxygen atoms of the nitro group or the xanthene ether linkage as acceptors are possible. These would appear as distinct red spots on the d_norm surface.
π-π Stacking: The planar aromatic rings of the xanthene backbone could engage in π-π stacking interactions with neighboring molecules.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The molecular formula for this compound is C₁₄H₁₁NO₃, which corresponds to a molecular weight of approximately 241.24 g/mol . In high-resolution mass spectrometry, the exact mass would be used for precise identification.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Under electron ionization (EI), the molecular ion ([M]⁺) is expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses.
Key expected fragmentation pathways for this compound include:
Loss of the Nitro Group: A common fragmentation for nitro compounds is the loss of NO₂ (46 Da), leading to a significant peak at m/z 195. This [M-NO₂]⁺ ion would be a relatively stable xanthenylmethyl cation.
Cleavage of the C-C Bond: The bond between the xanthene ring and the nitromethyl group can cleave, resulting in the formation of a stable 9-xanthenyl cation at m/z 181. This fragment arises from the loss of the nitromethyl radical (•CH₂NO₂).
Rearrangement and Loss of NO: Similar to other nitrated aromatic compounds, an excited state nitro-nitrite rearrangement can occur, followed by the loss of a nitric oxide radical (•NO) nih.gov. This would result in an [M-NO]⁺ peak.
Fragmentation of the Xanthene Core: The xanthene cation itself (m/z 181) can undergo further fragmentation, typically involving the loss of a hydrogen atom to form an ion at m/z 180, or the loss of CO (28 Da) from the central pyran ring, a characteristic fragmentation for similar heterocyclic systems.
These fragmentation patterns are summarized in the table below.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 241 | [C₁₄H₁₁NO₃]⁺ | (Molecular Ion) |
| 195 | [C₁₄H₁₁O]⁺ | •NO₂ |
| 181 | [C₁₃H₉O]⁺ | •CH₂NO₂ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within the this compound molecule. Each technique provides complementary information based on the vibrational modes of the molecule's chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorptions corresponding to the nitro group and the xanthene backbone.
Nitro Group (NO₂): The most prominent bands for the nitro group are its symmetric and asymmetric stretching vibrations. The asymmetric stretch typically appears as a strong band in the 1560-1540 cm⁻¹ region, while the symmetric stretch is found at a lower frequency, around 1370-1340 cm⁻¹.
Xanthene Core: The tricyclic xanthene structure will exhibit several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C stretching vibrations of the aromatic rings will produce several bands in the 1600-1450 cm⁻¹ region. The aryl ether C-O-C linkage will show a strong asymmetric stretching band, typically around 1250-1200 cm⁻¹.
Aliphatic C-H: The methylene group (-CH₂-) of the nitromethyl substituent will have C-H stretching vibrations just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary data, particularly for symmetric vibrations and non-polar bonds.
Nitro Group (NO₂): The symmetric stretch of the nitro group is often strong and easily identifiable in the Raman spectrum, appearing in the 1370-1340 cm⁻¹ range.
Aromatic Ring: The breathing modes of the benzene rings within the xanthene structure are typically strong in Raman spectra and appear in the "fingerprint" region below 1600 cm⁻¹. A particularly strong band around 1000 cm⁻¹ corresponding to the trigonal ring breathing mode of the benzene rings is expected nih.gov.
The key vibrational frequencies for functional group identification are detailed in the table below.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1540 (Strong) | Weak |
| Nitro (NO₂) | Symmetric Stretch | 1370 - 1340 (Strong) | Strong |
| Aromatic C-H | Stretch | 3100 - 3000 (Medium) | Medium |
| Aliphatic C-H | Stretch | 2950 - 2850 (Medium) | Medium |
| Aromatic C=C | Ring Stretch | 1600 - 1450 (Multiple, Medium) | Strong |
Conformational Analysis of the 9H-Xanthene Ring System with Nitromethyl Substitution
The 9H-xanthene ring system is not planar. Due to the sp³-hybridized carbon at the 9-position and the oxygen atom in the central ring, the molecule adopts a folded or "butterfly" conformation. This non-planarity is a key structural feature of xanthene and its derivatives.
The degree of folding can be quantified by the dihedral angle (θ) between the planes of the two aromatic rings. For the parent 9H-xanthene, this angle is typically around 160°, indicating a significant deviation from planarity.
The introduction of a nitromethyl substituent at the 9-position further influences this conformation. The bulky nitromethyl group will have a preferred orientation to minimize steric hindrance with the aromatic rings. This substituent can adopt either a pseudo-axial or a pseudo-equatorial position relative to the central pyran-like ring. The pseudo-equatorial conformation is generally more stable as it reduces steric interactions.
The presence of the substituent at C9 affects not only the dihedral angle of the xanthene core but also the orientation of the substituent itself. The torsion angle (φ), which describes the rotation of the substituent relative to the xanthene framework, is also a critical parameter. Studies on similar 9-substituted xanthene derivatives have shown that these angles are highly dependent on the nature and size of the substituent. For instance, in various 9-trifluoromethylxanthenediols, the dihedral angle (θ) describes the concave shape of the molecule, while the torsion angle (φ) for the substituent ranges from approximately 69° to 79° acs.org. It is expected that the nitromethyl group in this compound would induce a similar defined conformational preference.
Computational and Theoretical Studies of 9 Nitromethyl 9h Xanthene
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the properties of organic molecules like 9-(Nitromethyl)-9H-xanthene by modeling the relationship between electron density and molecular energy.
The foundational step in most computational studies is geometry optimization. This process involves calculating the molecule's potential energy to find the lowest-energy arrangement of its atoms, known as the equilibrium geometry. For this compound, DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), are employed to determine the most stable three-dimensional structure. semanticscholar.org
The optimization yields precise data on bond lengths, bond angles, and dihedral angles. The xanthene core is expected to adopt a slightly boat-shaped conformation, while the nitromethyl group at the C9 position will have specific bond distances and angles relative to the tricyclic system. These calculated parameters are crucial for understanding the molecule's steric and electronic properties.
Table 1: Illustrative Optimized Geometrical Parameters for a 9-Substituted Xanthene Core (DFT/B3LYP) Note: This table provides representative values for a xanthene derivative as specific data for this compound is not available. Values are for illustrative purposes.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(9)-C(substituent) | ~1.54 Å |
| Bond Length | C(aromatic)-O(ether) | ~1.37 Å |
| Bond Length | N-O (nitro) | ~1.22 Å |
| Bond Angle | C(aromatic)-O-C(aromatic) | ~118° |
| Bond Angle | O-N-O (nitro) | ~125° |
| Dihedral Angle | C-C-C-O (ring puckering) | Variable |
Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov Their energies and spatial distributions are fundamental in predicting a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and more chemically reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich xanthene ring system, while the LUMO may be concentrated around the electron-withdrawing nitromethyl group.
Table 2: Illustrative Frontier Molecular Orbital Energies Note: Values are hypothetical and for illustrative purposes.
| Parameter | Calculated Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
Molecular Electrostatic Potential (MEP) Surfaces
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the charge distribution across a molecule. libretexts.orgucsb.edu It is invaluable for identifying the electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net On an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the nitro group and the central ether oxygen, indicating these are the most electron-rich sites. Conversely, positive potential would be expected around the hydrogen atoms, particularly the one on the carbon atom adjacent to the nitro group (the α-carbon), suggesting its acidic nature.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and rocking motions of its bonds. psu.eduyoutube.com These theoretical frequencies can be directly correlated with experimental data from infrared (IR) and Raman spectroscopy. This correlation helps in the assignment of specific absorption bands in the experimental spectra to particular vibrational modes of the molecule.
Calculated harmonic frequencies are often systematically higher than experimental values, so a scaling factor is typically applied to improve the agreement. nih.gov Key vibrational modes for this compound would include the asymmetric and symmetric stretches of the NO₂ group, the C-N stretch, the aromatic C-H stretches of the xanthene rings, and the asymmetric C-O-C stretch of the ether linkage.
Table 3: Illustrative Calculated vs. Scaled Vibrational Frequencies Note: Frequencies are hypothetical and for illustrative purposes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
|---|---|---|
| NO₂ Asymmetric Stretch | ~1610 | ~1555 |
| NO₂ Symmetric Stretch | ~1420 | ~1375 |
| C-O-C Asymmetric Stretch | ~1285 | ~1245 |
| Aromatic C-H Stretch | ~3150 | ~3050 |
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in response to its environment (e.g., in a solvent).
For this compound, an MD simulation could elucidate several dynamic properties:
Conformational Flexibility: The simulation would show the dynamic puckering or bending of the central xanthene ring, which is known to exhibit a tunneling motion. rsc.org
Side-Chain Rotation: It would reveal the rotational freedom and preferred orientations of the nitromethyl group relative to the bulky xanthene core.
Solvent Interactions: When simulated in a solvent like water or ethanol, MD can map out how solvent molecules arrange around the solute and form potential hydrogen bonds, influencing its conformation and reactivity.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. researchgate.net This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them.
By calculating the energies of these critical points on the reaction pathway, the activation energy (or energy barrier) for a reaction can be determined. This barrier dictates the reaction rate and provides insight into the reaction's feasibility under different conditions.
A key reaction pathway for this compound involves the high acidity of the α-hydrogen atom, a characteristic feature of nitroalkanes. mdpi.com The strong electron-withdrawing nature of the nitro group facilitates the removal of this proton by a base, forming a stabilized nitronate anion. nih.govscielo.br
Theoretical studies can model this proton transfer reaction. By calculating the energies of the starting material (this compound), the base, the transition state for the proton abstraction, and the resulting nitronate anion, chemists can predict the energy barrier for this process. Understanding this pathway is essential, as the nitronate anion is a key intermediate that can act as a nucleophile in subsequent C-C bond-forming reactions, such as the Henry (nitroaldol) reaction. scielo.br
Solvation Effects on Reaction Thermodynamics and Kinetics
The solvent environment plays a pivotal role in dictating the thermodynamics and kinetics of chemical reactions. For this compound, the polarity of the solvent is expected to significantly influence reactions involving the nitromethyl group, such as deprotonation.
Thermodynamic Considerations:
Computational studies on similar heterocyclic compounds demonstrate that the stability of reactants, transition states, and products is highly dependent on the solvent's dielectric constant. The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated using computational methods like the Polarizable Continuum Model (PCM). For this compound, an increase in solvent polarity is predicted to stabilize the charged intermediates that would be formed during ionic reactions. For instance, in a deprotonation reaction at the carbon alpha to the nitro group, the resulting nitronate anion would be significantly stabilized by polar protic solvents through hydrogen bonding.
Kinetic Implications:
Solvation also profoundly impacts reaction kinetics. A computational study on the deprotonation of nitroethane, a simple nitroalkane, revealed that differences in solvent polarization effects between the transition state and the products are a major factor in the differential solvent effects on reaction rates and equilibria. researchgate.net This phenomenon, known as the "nitroalkane anomaly," arises from poor charge delocalization in the transition state due to slow rehybridization compared to the bond-breaking process. researchgate.net
For this compound, we can hypothesize a similar effect. The transition state for deprotonation would involve a partial negative charge on the methylene (B1212753) carbon, which is less effectively stabilized by the solvent compared to the fully formed, charge-delocalized nitronate anion. As a result, the activation energy for the reaction would be sensitive to the solvent's ability to stabilize this transition state.
To illustrate the potential impact of solvent on reaction thermodynamics, a hypothetical data table is presented below, based on general principles of solvation effects on ionic reactions.
| Solvent | Dielectric Constant (ε) | Predicted Relative Solvation Free Energy of Nitronate Anion (kcal/mol) | Predicted Relative Reaction Rate (k_rel) |
| n-Hexane | 1.9 | 0 (Reference) | 1 |
| Dichloromethane | 9.1 | -5 | 10^2 |
| Acetone | 21 | -10 | 10^4 |
| Ethanol | 25 | -15 | 10^6 |
| Water | 80 | -20 | 10^8 |
This table is illustrative and intended to demonstrate expected trends. Actual values would require specific quantum mechanical calculations.
In Silico Modeling of Molecular Interactions
The unique three-dimensional structure of the xanthene scaffold makes its derivatives interesting candidates for applications in supramolecular chemistry and catalysis. In silico modeling can provide valuable insights into these potential roles.
The rigid, butterfly-like conformation of the xanthene core can form well-defined cavities, making it a suitable platform for host-guest chemistry. Computational studies on 9-phenyl-9H-xanthene derivatives have demonstrated their ability to form crystalline inclusion complexes with various guest molecules. researchgate.net These studies reveal that the nature of the substituent at the 9-position is crucial in defining the shape and size of the binding pocket, and thus the selectivity for guest molecules.
For this compound, the nitromethyl group could participate in specific non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with suitable guest molecules. Computational tools can be employed to predict the geometry and binding energies of potential host-guest complexes. mdpi.com Techniques like molecular docking and molecular dynamics simulations can screen a library of potential guest molecules to identify those with the highest affinity for the this compound host.
The prediction of supramolecular assembly involves identifying the most likely intermolecular interactions that will lead to a stable, ordered structure. nih.gov Computational methods can assess the strength of various potential synthons (structural units formed by intermolecular interactions) to predict the final crystal packing or self-assembled structure. For this compound, interactions involving the nitro group and the aromatic rings of the xanthene backbone would be key drivers of supramolecular organization.
The xanthene backbone is a common feature in ligands used for transition metal catalysis, prized for its ability to enforce specific bite angles and geometries on the metal center. Density Functional Theory (DFT) studies on xanthene-based ligands have provided detailed information on the electronic and steric interactions between the ligand scaffold and the metal. nih.govnih.gov
If this compound were to be functionalized to act as a ligand, for example, by introducing phosphine (B1218219) groups on the aromatic rings, the nitromethyl group at the 9-position would act as a remote substituent influencing the electronic properties of the donor atoms. DFT calculations could quantify the electron-withdrawing effect of the nitromethyl group on the ligand's donor strength and, consequently, on the catalytic activity of the resulting metal complex.
The table below illustrates the type of data that could be generated from a DFT study on a hypothetical phosphine ligand derived from this compound, compared to an unsubstituted analog.
| Ligand | Substituent at C9 | Calculated Tolman Electronic Parameter (cm⁻¹) | Predicted Effect on Metal Center |
| Xantphos | H | 2064 | Standard |
| Nitro-Xantphos | -CH₂NO₂ | > 2070 | More electron-deficient |
This table is illustrative. The Tolman electronic parameter is a measure of the electron-donating ability of a ligand.
Quantitative Structure-Activity Relationships (QSAR) for Molecular Design (Excluding biological activity prediction)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with a specific property. While often used for predicting biological activity, QSAR can also be applied to predict physicochemical properties relevant to molecular design, such as solubility, lipophilicity, and reactivity. nih.gov
For a series of 9-substituted xanthene derivatives, including this compound, a QSAR model could be developed to predict a property like the octanol-water partition coefficient (logP), a measure of lipophilicity. This would involve calculating a set of molecular descriptors for each compound, such as molecular weight, surface area, and electronic parameters. These descriptors would then be correlated with experimentally determined logP values to generate a predictive model.
A recent study has demonstrated the feasibility of building QSAR models to predict physicochemical properties like boiling point, melting point, and vapor pressure directly from analytical data such as mass spectra and retention indices, without needing the exact 3D structure. acs.org This approach could be particularly useful for the rapid screening of new xanthene derivatives.
The development of such non-biological QSAR models for this compound and its analogs would be a valuable tool for designing molecules with specific physical properties for applications in materials science or as components in larger chemical systems, entirely independent of any potential biological function.
Advanced Research Perspectives and Future Directions in 9 Nitromethyl 9h Xanthene Chemistry
Design and Synthesis of Structurally Diversified 9-(Nitromethyl)-9H-xanthene Derivatives
The structural diversity of this compound derivatives is pivotal for tuning their physicochemical properties and exploring their potential applications. The design of new analogs would logically focus on modifications at three primary locations: the xanthene backbone, the 9-position, and the nitromethyl group itself.
Table 1: Proposed Strategies for Structural Diversification of this compound
| Modification Site | Proposed Synthetic Strategy | Potential Functional Groups |
| Xanthene Backbone | Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) | -NO₂, -Br, -Cl, -COCH₃, -SO₃H |
| 9-Position | Derivatization of the nitromethyl group (e.g., reduction, Nef reaction, Henry reaction) | -CH₂NH₂, -CHO, -CH(OH)R |
| Nitromethyl Group | α-Functionalization of the nitromethyl group | -CH(NO₂)CO₂R, -C(NO₂)=NOH |
The synthesis of the parent compound, this compound, can be envisioned through the reaction of 9-bromo-9H-xanthene with the lithium salt of nitromethane (B149229). Subsequent derivatization of the xanthene core could be achieved through established electrophilic aromatic substitution reactions. For instance, nitration or halogenation would introduce electron-withdrawing groups that could influence the electronic properties of the molecule.
Further diversification can be achieved by leveraging the reactivity of the nitromethyl group. For example, reduction of the nitro group to an amine would yield 9-(aminomethyl)-9H-xanthene, a valuable building block for the synthesis of more complex molecules. The Nef reaction could convert the nitromethyl group into a formyl group, providing access to 9-formyl-9H-xanthene. Additionally, the Henry reaction with various aldehydes would allow for the extension of the carbon chain at the 9-position, leading to a wide array of β-nitro alcohol derivatives.
Exploration of Novel Catalytic Applications for 9-Xanthene Scaffolds Bearing Nitromethyl Groups
The unique electronic and steric environment of the 9-position in the xanthene scaffold, combined with the reactivity of the nitromethyl group, suggests potential catalytic applications. The development of catalysts based on this scaffold could offer novel reactivity and selectivity in organic transformations.
One promising area is the use of metal complexes of 9-(aminomethyl)-9H-xanthene derivatives as ligands in asymmetric catalysis. The rigid xanthene backbone could provide a well-defined chiral environment around the metal center, leading to high enantioselectivity in reactions such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions.
Furthermore, the acidic nature of the α-protons of the nitromethyl group could be exploited in organocatalysis. For example, a deprotonated this compound could act as a nucleophilic catalyst in Michael additions or other conjugate addition reactions. The steric bulk of the xanthene moiety could influence the stereochemical outcome of such reactions.
Table 2: Potential Catalytic Applications of this compound Derivatives
| Catalyst Type | Potential Reaction | Role of the Xanthene Scaffold |
| Metal Complexes | Asymmetric Hydrogenation | Chiral Ligand |
| Organocatalysts | Michael Addition | Steric Directing Group |
| Phase-Transfer Catalysts | Nucleophilic Substitution | Lipophilic Cation |
Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
The advancement of synthetic methodologies for this compound and its derivatives is crucial for their practical application. A focus on green and sustainable chemistry principles would be paramount in this endeavor. journaljpri.com This includes the use of environmentally benign solvents, the development of catalytic rather than stoichiometric processes, and the improvement of atom economy. ingentaconnect.comresearchgate.net
Microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields for the synthesis of this compound derivatives. rsc.org Flow chemistry is another advanced methodology that could offer precise control over reaction parameters, leading to higher purity and safer handling of reactive intermediates.
The development of one-pot, multi-component reactions for the synthesis of complex 9-substituted xanthenes would also be a significant step forward. researchgate.net For instance, a reaction involving a 2-hydroxybenzaldehyde derivative, a β-ketoester, and nitromethane could potentially provide a direct route to functionalized this compound analogs in a single step.
Predictive Modeling for Undiscovered Reactivity Patterns and Transformations
Computational chemistry and predictive modeling can play a vital role in accelerating the discovery of new reactions and understanding the reactivity of this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, bond energies, and reaction pathways of this molecule.
Such studies could help in predicting the regioselectivity of electrophilic aromatic substitution on the xanthene backbone. Furthermore, computational modeling could be used to design more effective catalysts based on the this compound scaffold by simulating the transition states of catalyzed reactions and predicting enantioselectivities.
Machine learning algorithms could also be trained on experimental data to predict the outcome of reactions involving this compound derivatives under various conditions. researchgate.net This would enable the rapid screening of potential reaction parameters and the identification of optimal conditions for desired transformations.
Integration of this compound into Complex Molecular Architectures and Functional Materials Research
The unique photophysical and electronic properties of the xanthene core make it an attractive building block for the construction of complex molecular architectures and functional materials. The introduction of the nitromethyl group at the 9-position provides a handle for further functionalization and integration into larger systems.
For example, this compound derivatives could be incorporated into polymers to create materials with novel optical or electronic properties. The nitro group could also serve as a precursor to other functional groups, allowing for the post-polymerization modification of the material's properties.
In the field of supramolecular chemistry, the xanthene scaffold can be used to construct host molecules for the recognition of specific guest species. The nitromethyl group could be modified to introduce binding sites for anions or cations, leading to the development of new chemosensors.
Furthermore, the fluorescent nature of many xanthene derivatives suggests their potential use in the development of probes for biological imaging. researchgate.netrsc.org The nitromethyl group could be functionalized with targeting moieties to direct the probe to specific cellular compartments or biomolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
